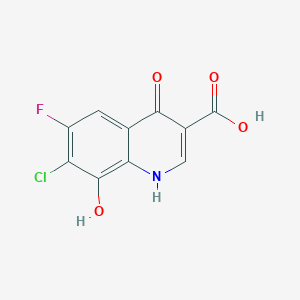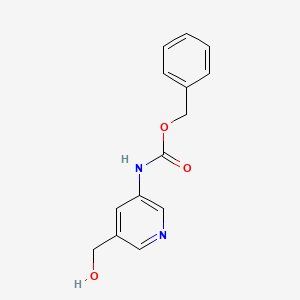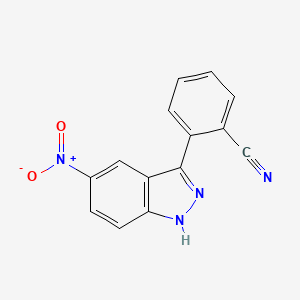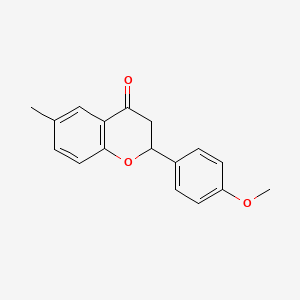
7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorine, fluorine, and hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material. The reaction proceeds through a series of steps, including cyclization and oxidation, to form the desired quinoline derivative . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroquinoline derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other quinoline derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new pharmaceutical agents, particularly in the treatment of bacterial infections.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other quinolone antibiotics, making it a potential candidate for antimicrobial drug development .
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar core structure but different substituents.
Norfloxacin: Another fluoroquinolone with structural similarities and antimicrobial properties.
Moxifloxacin: A fluoroquinolone with additional methoxy and cyclopropyl groups, enhancing its antibacterial activity.
Uniqueness
7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinolones. Its hydroxyl group at the 8-position and the combination of chlorine and fluorine atoms make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C10H5ClFNO4 |
|---|---|
Peso molecular |
257.60 g/mol |
Nombre IUPAC |
7-chloro-6-fluoro-8-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO4/c11-6-5(12)1-3-7(9(6)15)13-2-4(8(3)14)10(16)17/h1-2,15H,(H,13,14)(H,16,17) |
Clave InChI |
NHULNYVUGWLSNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1F)Cl)O)NC=C(C2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)


![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)


